molecular formula C15H23N3O B11745969 2-Buten-1-amine, 4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-, (Z)-

2-Buten-1-amine, 4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-, (Z)-

Cat. No.: B11745969
M. Wt: 261.36 g/mol
InChI Key: LSWHRGCYVNXXLD-DJWKRKHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Buten-1-amine, 4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-, (Z)- is a chemical compound with the molecular formula C15H23N3O and a molecular weight of 261.36 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

The synthesis of 2-Buten-1-amine, 4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-, (Z)- involves several steps. One common synthetic route includes the reaction of 4-(1-piperidinylmethyl)-2-pyridinyl chloride with 2-buten-1-amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Buten-1-amine, 4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-, (Z)- undergoes various chemical reactions, including:

Scientific Research Applications

2-Buten-1-amine, 4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-, (Z)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Buten-1-amine, 4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-, (Z)- involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Buten-1-amine, 4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-, (Z)- can be compared with similar compounds such as:

The uniqueness of 2-Buten-1-amine, 4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-, (Z)- lies in its specific configuration and the presence of the piperidinylmethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-en-1-amine

InChI

InChI=1S/C15H23N3O/c16-7-2-5-11-19-15-12-14(6-8-17-15)13-18-9-3-1-4-10-18/h2,5-6,8,12H,1,3-4,7,9-11,13,16H2/b5-2-

InChI Key

LSWHRGCYVNXXLD-DJWKRKHSSA-N

Isomeric SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CN

Canonical SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCN

Origin of Product

United States

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